2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C13H7F5O4S and a molecular weight of 354.25 g/mol . It is a crystalline solid that is soluble in various organic solvents such as ethanol, dimethyl ether, and dichloromethane . This compound is often used in organic synthesis and chemical research due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate typically involves the reaction of pentafluorophenol with 4-methoxybenzenesulfonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group acts as a leaving group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions to modify molecular structures or catalyze specific reactions.
Chemical Research: Due to its unique structure, it is employed as an intermediate in the synthesis of complex organic molecules.
Proteomics: The compound is used in proteomics research for the modification and analysis of proteins.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar compounds to 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate include:
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate: This compound has a similar structure but with a methyl group instead of a methoxy group.
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound features a methanesulfonate group instead of a benzenesulfonate group.
The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and solubility properties compared to its analogs.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTCYIYILYPZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382440 |
Source
|
Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663175-94-8 |
Source
|
Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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